molecular formula C10H10BrN B025328 2-(4-Bromophenyl)-2-methylpropanenitrile CAS No. 101184-73-0

2-(4-Bromophenyl)-2-methylpropanenitrile

Cat. No. B025328
CAS RN: 101184-73-0
M. Wt: 224.1 g/mol
InChI Key: DABJLFKRJWUXMV-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-2-methylpropanenitrile” is a chemical compound that likely contains a bromophenyl group, a methyl group, and a nitrile group . The bromophenyl group consists of a phenyl ring (a ring of six carbon atoms) with a bromine atom attached. The methyl group is a carbon atom with three hydrogen atoms, and the nitrile group consists of a carbon atom triple-bonded to a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “2-(4-Bromophenyl)-2-methylpropanenitrile” are not available, similar compounds are often synthesized through various organic reactions . For instance, bromophenyl groups can be introduced through electrophilic aromatic substitution . The nitrile group can be introduced through reactions such as the Rosenmund-von Braun reaction .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-2-methylpropanenitrile” would likely be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactivity of “2-(4-Bromophenyl)-2-methylpropanenitrile” would depend on its specific structure. The bromophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The nitrile group could participate in various reactions, such as reduction to a primary amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenyl)-2-methylpropanenitrile” would be determined by its specific structure. For instance, the presence of the bromophenyl and nitrile groups could influence properties such as polarity, solubility, and reactivity .

Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of derivatives that have shown promising antimicrobial activity . These derivatives have been tested against bacterial (Gram positive and Gram negative) and fungal species . The antimicrobial activity results revealed that some of these derivatives exhibited promising antimicrobial activity that are comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) .

Anticancer Activity

“2-(4-Bromophenyl)-2-methylpropanenitrile” has been used in the synthesis of derivatives that have shown antiproliferative effects, particularly against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . Some of these derivatives were found to be the most active ones against the cancer cell line .

Molecular Docking Studies

Molecular docking studies have been carried out with these derivatives to study their binding mode with receptor . These studies demonstrated that some of these compounds displayed good docking score within the binding pocket of the selected PDB ID .

Drug Designing

The derivatives of “2-(4-Bromophenyl)-2-methylpropanenitrile” have the potential to be used as lead compounds for rational drug designing . The molecular docking study demonstrated that these compounds showed promising ADME properties .

Synthesis of Other Compounds

“2-(4-Bromophenyl)-2-methylpropanenitrile” is an important raw material and intermediate used in the synthesis of other compounds, including pharmaceuticals, agrochemicals, and dyestuff .

Safety and Hazards

The safety and hazards associated with “2-(4-Bromophenyl)-2-methylpropanenitrile” would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on “2-(4-Bromophenyl)-2-methylpropanenitrile” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-(4-bromophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABJLFKRJWUXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440012
Record name 2-(4-Bromophenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-methylpropanenitrile

CAS RN

101184-73-0
Record name 2-(4-Bromophenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)-2-methylpropanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (60% dispersion in oil, 50 g, 1.25 m) in dry N,N-dimethylformamide (400 ml under nitrogen was added with stirring a solution of 4-bromophenylacetonitrile in N,N-dimethylformamide (400 ml) keeping the temperature between 30° and 40° C. A solution of iodomethane (213 g, 1.50 m) in N,N-dimethylformamide was then added gradually keeping the temperatue between 35° C. and the mixture then stirred at ambient temperature overnight. With ice cooling 2N aqueous hydrochloric acid (800 ml) was gradually added and then the mixture was diluted with water (1200 ml). The product was extracted with ether and the extract washed with water, saturated sodium bicarbonate, aqueous sodium sulphite, water again and finally brine. After drying and concentration on vacuo an orange oil was obtained which was distilled in vacuo to give the title compound as a colourless liquid (98.05 g, 87.5%) b.pt. 98°-100°/0.4 mm.
Quantity
50 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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400 mL
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reactant
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213 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
ice
Quantity
800 mL
Type
reactant
Reaction Step Four
Name
Quantity
1200 mL
Type
solvent
Reaction Step Five
Yield
87.5%

Synthesis routes and methods II

Procedure details

To a solution of (4-bromophenyl)acetonitrile (3 g) in N,N-dimethylformamide (45 ml) chilled to 0° C. was added sodium hydride (55 wt %, 1.47 g) portionwise. The reaction mixture was stirred at the same temperature for 15 min Iodomethane (2.86 mL) was added to the mixture at 0° C. dropwise. After being stirred at 0° C. for 10 min then at room temperature for 1 h, the reaction mixture was poured into ammonium chloride aqueous solution and extracted with diisopropyl ether (3 times) and washed with saturated sodium bicarbonate aqueous solution then brine. The organics were dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification by column chromatography (0-10% ethyl acetate in hexanes) gave the product (3.29 g, 96%). 1HNMR (CDCl3) 400 MHz δ: 7.52 (d, J=8.6 Hz, 2H), 7.35 (d, J=8.6 Hz, 2H), 1.71 (s, 6H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
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1.47 g
Type
reactant
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2.86 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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